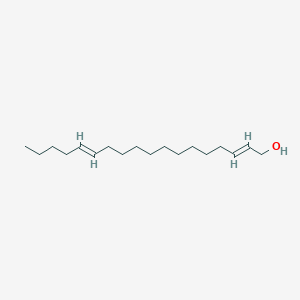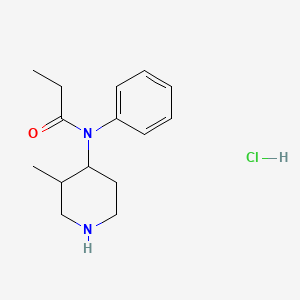![molecular formula C23H36N2O11 B12286161 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 61563-19-7](/img/structure/B12286161.png)
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a dihydroisoquinoline moiety.
Preparation Methods
The synthesis of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde involves multiple steps, including the introduction of the tert-butylamino group and the hydroxypropoxy group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied for its potential applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has shown promise as a beta-adrenoreceptor antagonist with antiarrhythmic properties . Its unique structure also makes it a valuable compound for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with beta-adrenoreceptors, leading to the inhibition of adrenaline-induced arrhythmias. The molecular targets include specific receptors in the heart, and the pathways involved are related to the regulation of heart rhythm and myocardial stimulation .
Comparison with Similar Compounds
Similar compounds to 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde include propranolol and pindolol, which are also beta-adrenoreceptor antagonists. this compound is unique in its structure and potency, making it a valuable addition to the class of beta-blockers .
Properties
CAS No. |
61563-19-7 |
|---|---|
Molecular Formula |
C23H36N2O11 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-isoquinoline-2-carbaldehyde;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C17H26N2O3.C6H10O8/c1-17(2,3)18-9-14(21)11-22-16-6-4-5-13-10-19(12-20)8-7-15(13)16;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h4-6,12,14,18,21H,7-11H2,1-3H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |
InChI Key |
DKLSJUMHEGAAAE-OPDGLEOBSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCN(C2)C=O)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)



![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)



